Rizatriptan N-oxide

Pharmacology Receptor Binding Metabolism

Ensure regulatory compliance in Rizatriptan QC workflows. This inactive metabolite and oxidative degradant is the official EP Impurity H and USP N-Oxide reference standard, critical for ANDA filings. - Avoid method validation failure: Use the authentic standard to achieve HPLC resolution >6.0 and meet ICH Q1A(R2) stability-indicating requirements. - Supply chain assurance: Procure a non-substitutable, pharmacopeia-listed compound with full characterization data, ready for immediate analytical use.

Molecular Formula C15H19N5O
Molecular Weight 285.34 g/mol
CAS No. 260435-42-5
Cat. No. B023230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRizatriptan N-oxide
CAS260435-42-5
SynonymsN,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine N-Oxide ; 
Molecular FormulaC15H19N5O
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESC[N+](C)(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)[O-]
InChIInChI=1S/C15H19N5O/c1-20(2,21)6-5-13-8-17-15-4-3-12(7-14(13)15)9-19-11-16-10-18-19/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3
InChIKeyDQTBNOJGXNZYDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rizatriptan N-Oxide Identity, Regulation & Sourcing


Rizatriptan N-Oxide (CAS 260435-42-5), also designated as Rizatriptan EP Impurity H and Rizatriptan USP N-Oxide, is a chemically defined N-oxide derivative of the antimigraine drug Rizatriptan [1]. It is formally characterized as an inactive minor metabolite formed endogenously via N-oxidation and as a potential degradation product arising under oxidative stress conditions in pharmaceutical formulations [2]. This compound is not a therapeutic agent but is of critical importance in analytical chemistry and quality control for pharmaceutical development and manufacturing, serving as a reference standard for impurity profiling as defined by the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) [1]. Its procurement is strictly for research and analytical purposes, as indicated by commercial suppliers and pharmacopeial listings.

Rizatriptan N-Oxide vs. Rizatriptan: Key Differences


The fundamental and non-interchangeable difference between Rizatriptan N-Oxide and its parent compound, Rizatriptan, or other triptans (e.g., Sumatriptan, Naratriptan), lies in its pharmacological activity and intended application. While Rizatriptan is a potent and selective 5-HT1B/1D receptor agonist responsible for therapeutic efficacy in acute migraine treatment [1], Rizatriptan N-Oxide is an inactive metabolite that does not bind to these receptors [2][3]. Therefore, it has no therapeutic value. Conversely, substituting Rizatriptan for its N-Oxide in analytical method development or validation would be scientifically invalid, as the compounds possess distinct physicochemical properties (e.g., polarity, retention time) that are the basis for their separation and quantification in methods like HPLC [4]. Procurement decisions must be driven by the specific analytical or research objective, not by chemical similarity. Using the correct USP/EP reference standard is mandatory for regulatory compliance in ANDA filings and quality control [5].

Rizatriptan N-Oxide Differentiation Evidence


Inactive Metabolite vs. Potent Parent Agonist

Rizatriptan N-Oxide is a pharmacologically inactive metabolite, in direct contrast to the parent compound Rizatriptan, which is a high-affinity 5-HT1B/1D receptor agonist. [1] The N-Oxide, along with other minor metabolites, does not demonstrate activity at the 5-HT1B/1D receptor. [2] This is a critical distinction for any in vivo or in vitro pharmacological study.

Pharmacology Receptor Binding Metabolism

Minor vs. Major Urinary Metabolite Excretion

In humans, the N-oxidation pathway leading to Rizatriptan N-oxide is a minor route of elimination compared to oxidative deamination. After a 60 mg oral dose of Rizatriptan, the major inactive metabolite, triazolomethyl-indole-3-acetic acid, accounted for 51% of the dose excreted in urine. In stark contrast, Rizatriptan N-oxide represented only 2% of the oral dose recovered in urine. [1]

Pharmacokinetics Drug Metabolism Excretion

Chromatographic Resolution from Parent Compound

A validated reverse-phase HPLC method demonstrates excellent separation of Rizatriptan N-oxide from its parent compound, Rizatriptan. The method reports distinct retention times for each analyte and a resolution factor exceeding six, confirming baseline separation critical for accurate impurity quantification. [1]

Analytical Chemistry HPLC Method Validation Quality Control

Method Sensitivity: LOD and LOQ for Impurity

The validated RP-HPLC method demonstrates robust linearity and high sensitivity for quantifying Rizatriptan N-oxide. It achieves a linear response across a wide concentration range (450-11,000 ng/mL) with an excellent correlation coefficient (R=0.999). The method's sensitivity is further defined by a Limit of Detection (LOD) of 150 ng/mL and a Limit of Quantification (LOQ) of 450 ng/mL. [1]

Analytical Chemistry Method Validation Quality Assurance

Official Pharmacopeial Impurity Designation

Rizatriptan N-Oxide is an officially designated impurity in international pharmacopeias. It is codified as "Rizatriptan EP Impurity H" by the European Pharmacopoeia and as "Rizatriptan N-Oxide" by the United States Pharmacopeia (USP) [1]. This contrasts with other triptan analogs (e.g., Sumatriptan impurities, Zolmitriptan impurities) which have their own distinct impurity profiles and designations, making the compounds non-interchangeable for regulatory filings.

Regulatory Affairs Pharmaceutical Quality Reference Standards

Rizatriptan N-Oxide Application Scenarios


ANDA Filing and Commercial Batch Release

This compound is an essential reference standard for developing and validating analytical methods for Rizatriptan drug substances and products. As Rizatriptan EP Impurity H, it is required for demonstrating adequate separation and quantification of this specific impurity from the active pharmaceutical ingredient (API). The validated HPLC method with a resolution >6.0 and retention time of 24.7 minutes [1] provides a robust platform for QC testing. Procurement is mandatory for laboratories conducting impurity profiling to meet ICH guidelines and for the quality control release of commercial Rizatriptan batches [2].

Pharmacokinetic and Drug Metabolism Research

In studies investigating the disposition of Rizatriptan in humans, Rizatriptan N-Oxide is used as an authentic standard to identify and quantify this specific minor metabolite. Data shows it accounts for a small fraction (2% of an oral dose) of urinary excretion, distinguishing it from major metabolites like the indole acetic acid derivative (51% of dose) [1]. Researchers require this compound for accurate LC-MS/MS or HPLC analysis to differentiate and quantify the various inactive metabolic pathways, thereby elucidating the complete metabolic profile of the parent drug.

Forced Degradation (Stress Testing) Studies

As a known degradation product formed under oxidative conditions [1], this compound is a key marker in forced degradation studies (stress testing) for Rizatriptan formulations. Its procurement is necessary to establish system suitability in stability-indicating HPLC methods. By using the authentic N-Oxide standard, analytical scientists can confirm that their method can accurately separate and quantify this potential degradation product from the API and other formulation excipients, ensuring the method is stability-indicating as per ICH Q1A(R2) requirements.

Reference Standard Inventory for CROs/CMOs

Contract Research Organizations (CROs) and Contract Manufacturing Organizations (CMOs) working on Rizatriptan projects must maintain an inventory of all USP and EP specified impurities, including Rizatriptan N-Oxide [1][2]. This compound is a non-substitutable reference material. Its procurement is a standard operational requirement for receiving, qualifying, and releasing raw materials and finished products, ensuring that all analytical results are traceable to official pharmacopeial standards and are defensible during regulatory inspections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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